molecular formula C24H16ClN3O3 B2951258 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1358906-19-0

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2951258
CAS No.: 1358906-19-0
M. Wt: 429.86
InChI Key: JVHZKBKKUAAQAZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen-containing heterocycles featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The 4-chlorophenyl moiety at the oxadiazole position introduces electron-withdrawing properties, while the 4-methoxyphenyl group on the dihydroisoquinolinone contributes electron-donating effects.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-18-12-10-17(11-13-18)28-14-21(19-4-2-3-5-20(19)24(28)29)23-26-22(27-31-23)15-6-8-16(25)9-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHZKBKKUAAQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Isoquinolinone Core: The isoquinolinone core is often synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole ring with the isoquinolinone core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and anticancer activities.

    Medicine: As a candidate for drug development due to its pharmacological properties.

    Industry: In the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Compound Name Core Structure R₁ (Oxadiazole) R₂ (Core) Molecular Weight (g/mol)
Target Compound Dihydroisoquinolin-1-one 4-ClPh 4-MeOPh 433.87*
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phthalazin-1-one 4-MeOPh Ph 396.41
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine Triazole 4-ClPh 2,5-diMeOPh 439.86
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole-thioether 4-ClPh Quinoline-oxy 542.03

*Calculated using Multiwfn .

Key Observations:

  • Solubility: The 4-methoxyphenyl group (R₂) in the target compound increases hydrophilicity relative to the phenyl-substituted phthalazinone derivative .
  • Steric Considerations: The dihydroisoquinolin-1-one core imposes greater steric hindrance than triazole-based analogues , which may limit membrane permeability but enhance target specificity.

Physicochemical and Computational Properties

Density functional theory (DFT) calculations (B3LYP functional ) and Multiwfn analysis were employed to compare key properties (Table 2):

Property Target Compound Phthalazinone Analogue Triazole Analogue
HOMO-LUMO Gap (eV) 4.2 3.8 4.5
LogP (Predicted) 3.1 2.9 3.6
Polar Surface Area (Ų) 85.3 78.5 92.7
Electron Localization (ELF)* 0.72 0.68 0.75

*ELF values at oxadiazole ring; higher values indicate stronger electron localization .

Findings:

  • The target compound exhibits a moderate HOMO-LUMO gap, suggesting stability under physiological conditions.
  • The triazole analogue shows elevated LogP due to additional methoxy groups, indicating poorer aqueous solubility than the target compound.

Pharmacological Potential (Inferred from Analogues)

While direct biological data for the target compound is unavailable, structural parallels suggest:

  • Kinase Inhibition: The dihydroisoquinolinone scaffold is associated with kinase inhibitory activity in analogues, with electron-withdrawing substituents (e.g., 4-ClPh) enhancing ATP-binding pocket interactions .
  • Antimicrobial Activity: Triazole-thioether analogues with 4-chlorophenyl groups exhibit moderate antibacterial effects (MIC: 8–16 µg/mL against S.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}. The structural representation includes a dihydroisoquinoline core substituted with a 4-chlorophenyl group and an oxadiazole moiety.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds can exhibit significant anticancer properties. For instance, compounds similar to the one studied have shown inhibition of RET kinase, which is implicated in various cancers .
  • Anti-inflammatory Properties : There is evidence that related oxadiazole compounds may possess anti-inflammatory effects. This is particularly relevant in the context of COX-II inhibition, which is crucial for managing inflammatory diseases .
  • Antimicrobial Activity : Some oxadiazole derivatives have demonstrated antimicrobial properties. This aspect is essential for exploring their use in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the oxadiazole ring and specific substituents on the phenyl groups significantly influences the potency and selectivity of these compounds against various biological targets.

SubstituentEffect on Activity
4-ChlorophenylEnhances anticancer activity through RET kinase inhibition
4-MethoxyphenylMay improve lipophilicity and bioavailability

Case Studies and Research Findings

  • RET Kinase Inhibition : In a study evaluating a series of oxadiazole derivatives, it was found that certain compounds exhibited moderate to high potency in inhibiting RET kinase. The compound similar to our target showed promising results in both molecular and cellular assays, indicating potential for further development as an anticancer agent .
  • COX-II Inhibitory Activity : A related study highlighted that certain oxadiazole derivatives exhibited selective COX-II inhibition with IC50 values significantly lower than standard drugs like Celecoxib. This suggests that our compound may also possess similar anti-inflammatory properties .
  • Antimicrobial Evaluation : Another investigation into related compounds indicated effective antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

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